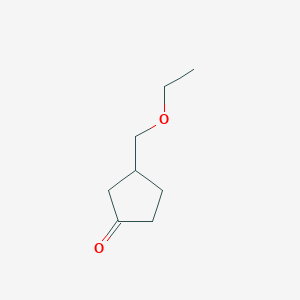![molecular formula C7H6IN3S B13025447 7-Iodo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13025447.png)
7-Iodo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Iodo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound that belongs to the pyrrolo[2,1-f][1,2,4]triazine family. This compound is characterized by the presence of an iodine atom at the 7th position and a methylsulfanyl group at the 2nd position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine can be achieved through various synthetic routes. One common method involves the N-amination of methyl pyrrole-2-carboxylate followed by cyclization and iodination. The reaction conditions typically involve the use of chloramine as an aminating agent and subsequent treatment with iodine or N-iodosuccinimide .
Industrial Production Methods: Industrial production of this compound may involve scalable methodologies that ensure high yield and purity. For instance, a two-vessel-operated process can be employed, where the triazine moiety is assembled from pyrrole and other commodity chemicals. This process has been optimized to achieve an overall yield of 55% .
Análisis De Reacciones Químicas
Types of Reactions: 7-Iodo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 7th position can be substituted with other functional groups using suitable reagents.
Oxidation and Reduction Reactions: The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as organolithium or Grignard reagents can be used for substitution reactions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Cyclization Reactions: Cyclization can be achieved using strong bases or acidic conditions.
Major Products Formed:
Substitution Products: Various substituted derivatives depending on the reagent used.
Oxidation Products: Sulfoxides and sulfones.
Cyclization Products: Complex heterocyclic compounds.
Aplicaciones Científicas De Investigación
7-Iodo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine has several scientific research applications, including:
Medicinal Chemistry: It serves as a key intermediate in the synthesis of antiviral drugs such as remdesivir.
Biological Research: The compound is used in studying various biological pathways and molecular targets, including EGFR and VEGFR-2 inhibitors.
Industrial Applications: It is utilized in the development of new materials and chemical processes due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 7-Iodo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their activity. This inhibition can lead to the suppression of cellular proliferation and induction of apoptosis in cancer cells . The compound’s derivatives also exhibit antiviral activity by inhibiting viral RNA-dependent RNA polymerase .
Comparación Con Compuestos Similares
- 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine
- 4-Amino-7-iodopyrrolo[2,1-f][1,2,4]triazine
- 2-Arylaminopyrrolo[2,1-f][1,2,4]triazine
Comparison: 7-Iodo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine is unique due to the presence of the iodine atom, which can be easily substituted to create a variety of derivatives. This makes it a versatile intermediate in synthetic chemistry. Compared to its brominated counterpart, the iodinated compound often exhibits higher reactivity in substitution reactions .
Propiedades
Fórmula molecular |
C7H6IN3S |
|---|---|
Peso molecular |
291.11 g/mol |
Nombre IUPAC |
7-iodo-2-methylsulfanylpyrrolo[2,1-f][1,2,4]triazine |
InChI |
InChI=1S/C7H6IN3S/c1-12-7-9-4-5-2-3-6(8)11(5)10-7/h2-4H,1H3 |
Clave InChI |
XCXLSYDXLMCDID-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NN2C(=CC=C2I)C=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-tert-butyl3-ethyl1-methyl-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B13025374.png)
![2-Amino-2-(2-methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol](/img/structure/B13025383.png)
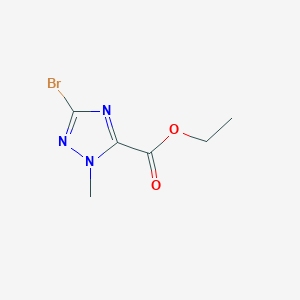

![1-[6,7-Bis(difluoromethoxy)naphthalen-2-yl]-2-methylpropan-1-one](/img/structure/B13025387.png)

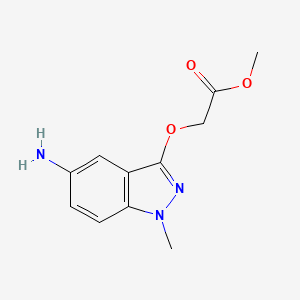

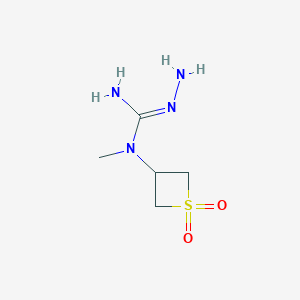
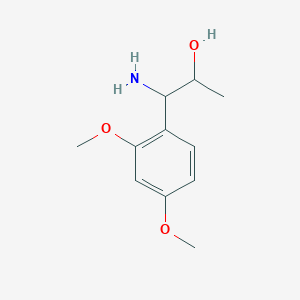

![1,6-Dimethyl-3-(4-phenoxyphenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13025438.png)
